molecular formula C5H5Cl2N3S B1434318 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine CAS No. 1630906-59-0

2,4-Dichloro-6-(methylthio)pyrimidin-5-amine

Cat. No.: B1434318
CAS No.: 1630906-59-0
M. Wt: 210.08 g/mol
InChI Key: IQRJRBSSGZKAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(methylthio)pyrimidin-5-amine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine typically involves the chlorination of 6-methylthio-2,4-diaminopyrimidine. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it to a methyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide or tetrahydrofuran are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-6-(methylthio)pyrimidin-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants and microorganisms.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. In the case of antimicrobial activity, it may interfere with the synthesis of nucleic acids or proteins, leading to the death of the microorganism.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-5-aminopyrimidine

Comparison: Compared to these similar compounds, 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine is unique due to the presence of the methylthio group at position 6. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The methylthio group can undergo specific chemical transformations that are not possible with other similar compounds, thereby expanding its utility in synthetic and medicinal chemistry.

Properties

IUPAC Name

2,4-dichloro-6-methylsulfanylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRJRBSSGZKAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Reactant of Route 2
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Reactant of Route 4
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Reactant of Route 5
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Reactant of Route 6
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.